N-(4-(Benzyloxy)benzyl)thietan-3-amine
Description
N-(4-(Benzyloxy)benzyl)thietan-3-amine is a synthetic organic compound featuring a benzyloxybenzyl group linked to a thietan-3-amine moiety.
Properties
Molecular Formula |
C17H19NOS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C17H19NOS/c1-2-4-15(5-3-1)11-19-17-8-6-14(7-9-17)10-18-16-12-20-13-16/h1-9,16,18H,10-13H2 |
InChI Key |
IGHPTFOERSATLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)benzyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with benzylamines. This intramolecular substitution reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate .
This method is particularly useful for synthesizing spirothietanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of photochemical reactors for the [2 + 2] cycloaddition method can also be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzyloxy)benzyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-(4-(Benzyloxy)benzyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)benzyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
N-(4-(Benzyloxy)benzyl)-4-Aminoquinolines ()
Structural Differences :
- Core Structure: The quinoline ring in 4-aminoquinolines is replaced by a thietan-3-amine group in the target compound.
- Substituents: Both share the benzyloxybenzyl group, but the quinoline derivatives have halogen, alkyl, or methoxy substituents on the aromatic rings.
ADME Properties :
- Lipophilicity: The benzyloxybenzyl group in both compounds enhances lipophilicity, aiding membrane permeability. However, the thietan ring’s smaller size and sulfur atom may reduce overall polarity compared to quinoline .
- Metabolic Stability: Quinoline derivatives showed moderate metabolic stability in vitro.
2-(4-(Benzyloxy)-3-Methoxyphenyl)-N-Methylethan-1-Amine ()
Structural Differences :
- Amine Group : The target compound’s primary amine (thietan-3-amine) contrasts with the secondary methylamine in this analog.
- Substituents : The analog includes a methoxy group on the phenyl ring, absent in the thietan derivative.
Functional Implications :
- Basicity : The secondary amine in the analog has lower basicity than the primary amine in the thietan compound, affecting protonation and membrane penetration.
Thiazole and Thiazolidine Derivatives ()
Structural Differences :
- Heterocycle : Thiazoles (five-membered sulfur-nitrogen rings) differ from the three-membered thietan ring.
- Substituents : These derivatives often include diazenyl or dioxine groups, absent in the target compound.
Reactivity and Stability :
- Ring Strain : Thietan’s high ring strain may increase reactivity compared to thiazoles, which are more stable and commonly used in drug scaffolds .
- Sulfur Role : Both systems utilize sulfur, but thietan’s compact structure could enable unique interactions (e.g., hydrogen bonding via the amine group) .
N-(Benzyloxy)-N-(Pivaloyloxy)-4-(Trifluoromethyl)Benzamide ()
Functional Comparison :
- Benzyloxy Group : Both compounds share this moiety, which in the benzamide derivative facilitates mild deamination reactions. This suggests the benzyloxy group’s stability under diverse conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
